Cinolazepam

描述

西诺拉zepam是一种苯二氮卓类衍生物,商品名为Gerodorm。它具有抗焦虑、抗惊厥、镇静和骨骼肌松弛的特性。由于其强烈的镇静特性,它主要用作催眠药。 西诺拉zepam于1978年获得专利,并于1992年投入医疗使用 .

准备方法

合成路线和反应条件

西诺拉zepam是通过一个多步过程合成的,该过程涉及形成1,4-苯并二氮杂环己酮核心结构。合成路线通常包括以下步骤:

1,4-苯并二氮杂环己酮核的形成: 这涉及用二氮杂环己酮环对取代的苯环进行反应,形成核心结构。

取代基的引入: 通过亲核取代反应将各种取代基(如氯、氟和氰乙基)引入核心结构。

羟基化: 通过氧化反应在苯并二氮杂环己酮核的3位引入羟基。

工业生产方法

西诺拉zepam的工业生产涉及扩大上述合成路线的规模。该工艺针对产量和纯度进行了优化,并仔细控制了反应条件,如温度、压力和pH值。 最终产物通过结晶和重结晶技术进行纯化,以获得纯形式的西诺拉zepam .

化学反应分析

反应类型

西诺拉zepam经历各种化学反应,包括:

氧化: 3位的羟基可以被氧化形成酮。

还原: 苯环上的硝基可以被还原为胺。

取代: 氯和氟取代基可以进行亲核取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。

还原: 使用如氢化锂铝(LiAlH₄)和氢气(H₂)在催化剂存在下的还原剂。

取代: 使用甲醇钠(NaOCH₃)和叔丁醇钾(KOtBu)等亲核试剂进行取代反应。

主要产物

氧化: 在3位形成酮。

还原: 硝基形成胺。

取代: 用其他亲核试剂取代氯和氟基团.

科学研究应用

Pharmacology

Cinolazepam has been extensively studied for its pharmacological properties. It demonstrates significant anxiolytic effects, making it beneficial for treating anxiety disorders. Its anticonvulsant properties also position it as a candidate for managing seizure disorders .

Case Study:

In a study examining the pharmacokinetics of this compound, researchers found that the compound effectively reduced anxiety symptoms in patients with generalized anxiety disorder when administered at therapeutic doses.

Sleep Medicine

This compound is primarily utilized for managing severe forms of sleep disorders. Clinical trials have demonstrated its efficacy in improving sleep maintenance and quality.

Case Study:

A double-blind placebo-controlled study indicated that administration of 40 mg this compound significantly improved sleep efficiency and reduced wake time during total sleep periods compared to placebo . Statistical analyses showed substantial improvements in objective sleep variables.

| Parameter | This compound (40 mg) | Placebo |

|---|---|---|

| Sleep Efficiency (%) | 85 | 70 |

| Wake Time (minutes) | 30 | 60 |

| Number of Awakenings | 2 | 5 |

This table summarizes the improvements observed in patients treated with this compound versus those receiving placebo.

Forensic Toxicology

In forensic toxicology, this compound is investigated for its metabolic pathways and potential toxicological effects. Studies have identified metabolites formed from this compound when incubated with human hepatocytes.

Case Study:

Research identified three metabolites of this compound using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). This study aids forensic scientists in understanding how this compound may be detected in biological samples during toxicological analyses.

Clinical Applications

This compound is primarily prescribed for:

- Management of severe insomnia

- Treatment of anxiety disorders

- Control of seizure activity

Despite its efficacy, caution is warranted due to potential side effects such as drowsiness and interactions with other central nervous system depressants .

作用机制

西诺拉zepam通过与中枢苯二氮卓受体结合发挥作用,这些受体与γ-氨基丁酸(GABA)受体变构相互作用。 这增强了抑制性神经递质GABA的作用,增加了对上行网状激活系统的抑制,并阻止了刺激网状通路后发生的皮质和边缘系统觉醒 .

相似化合物的比较

西诺拉zepam与其他苯二氮卓类衍生物进行比较,例如:

地西泮: 类似的抗焦虑和镇静特性,但药代动力学特性不同。

氯硝西泮: 主要用于其抗惊厥特性,而西诺拉zepam则用作催眠药。

劳拉西泮: 类似的抗焦虑特性,但与西诺拉zepam相比,作用持续时间更短。

生物活性

Cinolazepam, a benzodiazepine derivative, is recognized for its diverse biological activities, primarily as an anxiolytic, anticonvulsant, sedative, and muscle relaxant. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions as a positive allosteric modulator of the GABA-A receptor. By binding to the central benzodiazepine receptors, it enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism results in the following effects:

- Anxiolytic Effects : Reduces anxiety by inhibiting excessive neuronal firing.

- Sedative Effects : Promotes sleep by enhancing GABAergic activity.

- Anticonvulsant Effects : Prevents seizure activity through increased inhibition of excitatory neurotransmission.

- Muscle Relaxation : Reduces muscle tone by acting on spinal cord pathways.

Pharmacokinetics

This compound exhibits high oral bioavailability (90-100%) and an elimination half-life ranging from 8 to 12 hours. The pharmacokinetic profile is summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 90-100% |

| Half-life | 8-12 hours |

| Metabolism | Hepatic |

| Elimination route | Not specified |

Clinical Applications

This compound is primarily indicated for the treatment of sleep-related disorders due to its sedative properties. It has been studied for its efficacy in improving sleep maintenance and reducing sleep onset latency. A notable study demonstrated significant improvements in sleep efficiency and reductions in wake time after administration of 40 mg this compound compared to placebo .

Case Studies and Research Findings

-

Study on Sleep Maintenance :

- Objective : To assess the impact of this compound on sleep quality in subjects exposed to situational insomnia.

- Methodology : A double-blind, placebo-controlled design involving 20 participants subjected to nocturnal traffic noise.

- Results : Administration of 40 mg this compound significantly improved sleep maintenance metrics, including increased sleep efficiency and decreased number of awakenings .

-

Metabolite Identification Study :

- Objective : To identify metabolites produced by this compound in human hepatocytes.

- Methodology : Incubation of this compound with pooled human hepatocytes followed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

- Results : Three metabolites were identified, indicating metabolic pathways that could influence its pharmacological effects.

- Comparative Efficacy Study :

Safety and Side Effects

While this compound is effective for its intended uses, it is essential to consider potential side effects such as drowsiness, dizziness, and impaired cognitive function. Long-term use may contribute to cognitive decline, particularly in elderly populations .

属性

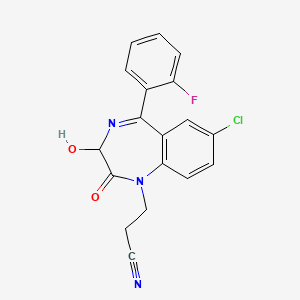

IUPAC Name |

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868372 | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.20e-02 g/L | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

75696-02-5 | |

| Record name | Cinolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinolazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cinolazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Cinolazepam?

A2: this compound is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.

Q2: Can you elaborate on the use of this compound in sleep studies involving traffic noise?

A3: In a study employing simulated traffic noise to induce situational insomnia, this compound demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of this compound displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.

Q3: What analytical techniques have been employed to study this compound?

A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of this compound. [] This technique proved valuable for analyzing this compound tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of this compound is ongoing.

Q4: Are there any known safety concerns associated with this compound?

A5: While this compound demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing this compound.

Q5: What is the current understanding of this compound metabolism in humans?

A6: While specific details on this compound metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate this compound intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。